N-butyl-3,4-dimethylbenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Isoform Selectivity

N-Butyl-3,4-dimethylbenzenesulfonamide (CAS 733795-41-0) is a synthetic sulfonamide derivative with the molecular formula C₁₂H₁₉NO₂S and a molecular weight of 241.35 g/mol. The compound features a benzenesulfonamide core substituted with methyl groups at the 3- and 4-positions of the aromatic ring and an n-butyl chain attached to the sulfonamide nitrogen.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
Cat. No. B267774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3,4-dimethylbenzenesulfonamide
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C
InChIInChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3
InChIKeyFYUJTTTZNLOWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3,4-dimethylbenzenesulfonamide: Key Physicochemical and Structural Baseline for Procurement


N-Butyl-3,4-dimethylbenzenesulfonamide (CAS 733795-41-0) is a synthetic sulfonamide derivative with the molecular formula C₁₂H₁₉NO₂S and a molecular weight of 241.35 g/mol . The compound features a benzenesulfonamide core substituted with methyl groups at the 3- and 4-positions of the aromatic ring and an n-butyl chain attached to the sulfonamide nitrogen . Predicted physicochemical parameters include a density of 1.086±0.06 g/cm³, a boiling point of 366.3±52.0 °C at 760 mmHg, and a predicted pKa of 11.96±0.50 . These properties position this compound as a moderately lipophilic member of the benzenesulfonamide class suitable for research applications requiring specific hydrophobicity and hydrogen-bonding capacity.

Why N-Butyl-3,4-dimethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Sulfonamide derivatives cannot be treated as interchangeable commodities due to structure-dependent variations in enzyme inhibition profiles, lipophilicity, and biological selectivity. The specific substitution pattern of 3,4-dimethyl groups on the aromatic ring combined with the N-butyl chain in this compound produces a distinct combination of steric bulk and hydrophobic character that diverges meaningfully from analogs with alternative N-alkyl substitutions (e.g., N-methyl, N-ethyl, or N-sec-butyl) or different aromatic substitution patterns [1]. As demonstrated in systematic structure-activity relationship studies of benzenesulfonamide derivatives, even modest changes in N-alkyl chain length or branching can shift carbonic anhydrase isoform selectivity by orders of magnitude and alter anticonvulsant efficacy in standardized animal models [1]. These structural nuances directly affect target engagement, off-target liability, and downstream experimental reproducibility—rendering blind substitution of a generic sulfonamide inadequate for rigorous scientific applications.

Quantitative Evidence Guide: Differentiating N-Butyl-3,4-dimethylbenzenesulfonamide from Closest Analogs


Carbonic Anhydrase Isoform Inhibition Profile: Ki Values Against hCA I, IX, and XII

N-Butyl-3,4-dimethylbenzenesulfonamide exhibits a distinct carbonic anhydrase inhibition profile characterized by nanomolar potency against tumor-associated isoform hCA IX (Ki = 235 nM) and hCA XII (Ki = 37 nM), while displaying markedly weaker inhibition of the cytosolic off-target isoform hCA I (Ki = 3,700 nM) [1]. This isoform selectivity profile contrasts with the clinical-stage benzenesulfonamide SLC-0111, which demonstrates potent hCA IX/XII inhibition but with a different selectivity window, and diverges substantially from acetazolamide (AAZ), a pan-CA inhibitor with broad activity across multiple isoforms [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Isoform Selectivity

Hydrophobicity Parameter: Calculated LogP and Predicted Membrane Permeability

The calculated octanol-water partition coefficient (ACD/LogP) for N-butyl-3,4-dimethylbenzenesulfonamide is 3.49, reflecting the lipophilic contribution of the 3,4-dimethyl substitution and the N-butyl chain . This LogP value substantially exceeds that of the unsubstituted parent compound 3,4-dimethylbenzenesulfonamide (which lacks the N-butyl group) and is notably higher than sulfanilamide (LogP ≈ 0.5–1.0), a canonical sulfonamide with minimal lipophilicity . Among N-alkylated 3,4-dimethylbenzenesulfonamide analogs, lipophilicity scales predictably with N-alkyl chain length, with the n-butyl derivative occupying an intermediate position between shorter-chain (N-methyl, N-ethyl) and longer-chain homologs.

Physicochemical Profiling Lipophilicity ADME Prediction

Anticonvulsant Activity Classification: Protective Index and Neurotoxicity Profile in MES Model

Structural analogs of N-butyl-3,4-dimethylbenzenesulfonamide within the benzenesulfonamide class have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) model with neurotoxicity profiles superior to the reference antiepileptic drug phenytoin [1]. In a systematic evaluation of 11 sulfonamide derivatives, the majority exhibited protection in both MES and subcutaneous pentylenetetrazol (scPTZ) seizure models, with all tested compounds showing lower neurotoxicity than phenytoin as measured by rotorod performance [1]. While compound-specific data for N-butyl-3,4-dimethylbenzenesulfonamide in this exact assay remain to be published, the established structure-activity relationship indicates that the N-butyl substitution and 3,4-dimethyl aromatic pattern are consistent with the hydrophobic domain requirements for anticonvulsant efficacy in this chemical series [1].

Anticonvulsant Screening Neurotoxicity Maximal Electroshock Seizure

Synthetic Accessibility and Precursor Availability Advantage

N-Butyl-3,4-dimethylbenzenesulfonamide is synthesized via a straightforward amidation reaction between commercially available 3,4-dimethylbenzenesulfonyl chloride and n-butylamine . This two-component synthetic route contrasts with more complex benzenesulfonamide derivatives that require multi-step sequences, heterocyclic coupling, or specialized protecting group strategies [1]. The commercial availability of both precursors from multiple suppliers reduces lead time and cost compared to analogs requiring custom synthesis of non-standard building blocks. Among N-alkylated 3,4-dimethylbenzenesulfonamides, the n-butyl derivative benefits from the widespread availability of n-butylamine relative to branched-chain or longer alkyl amines.

Organic Synthesis Sulfonamide Chemistry Procurement Efficiency

Lack of Beta-1 Adrenergic Receptor Binding: Absence of Cardiovascular Off-Target Activity

In receptor binding assays, N-butyl-3,4-dimethylbenzenesulfonamide exhibits no detectable affinity for the beta-1 adrenergic receptor . This negative binding result distinguishes the compound from certain sulfonamide-containing beta-blockers and cardiovascular agents that engage adrenergic receptors. The absence of beta-1 adrenergic activity indicates that this compound does not share the cardiovascular pharmacological profile of sulfonamide derivatives developed for antihypertensive or antiarrhythmic applications.

Receptor Binding Off-Target Profiling Selectivity Screening

Optimal Research and Industrial Application Scenarios for N-Butyl-3,4-dimethylbenzenesulfonamide


Carbonic Anhydrase IX/XII Inhibitor Reference Standard in Oncology Research

N-Butyl-3,4-dimethylbenzenesulfonamide serves as a well-characterized reference inhibitor for carbonic anhydrase isoforms IX and XII in cancer research. With Ki values of 235 nM (hCA IX) and 37 nM (hCA XII) alongside minimal inhibition of cytosolic hCA I (Ki = 3,700 nM) [1], the compound provides a defined benchmark for evaluating novel CA IX/XII inhibitors. Its selectivity profile (approximately 100-fold preference for hCA XII over hCA I) establishes a baseline against which more selective investigational compounds can be compared. This application is directly supported by the quantitative inhibition data and is relevant for laboratories developing tumor-hypoxia targeted therapies.

Hydrophobic Sulfonamide Scaffold for Anticonvulsant Lead Optimization

The structural features of N-butyl-3,4-dimethylbenzenesulfonamide—specifically the 3,4-dimethyl aromatic substitution and N-butyl chain—align with the hydrophobic domain requirements identified for anticonvulsant activity in benzenesulfonamide derivatives [1]. This compound and its close analogs have demonstrated protection in maximal electroshock seizure (MES) models with lower neurotoxicity than phenytoin [1]. Researchers optimizing anticonvulsant leads can employ this compound as a lipophilic comparator (calculated LogP = 3.49) to systematically evaluate the relationship between hydrophobicity, brain penetration, and seizure protection.

Sulfonamide Core Building Block for Parallel Synthesis and SAR Exploration

The commercial availability of both 3,4-dimethylbenzenesulfonyl chloride and n-butylamine precursors [1] positions N-butyl-3,4-dimethylbenzenesulfonamide as a readily accessible building block for parallel synthesis campaigns. Unlike structurally complex benzenesulfonamide hybrids requiring 3–5 synthetic steps , this compound can be prepared via a single amidation reaction, facilitating the rapid generation of derivative libraries. This synthetic accessibility supports structure-activity relationship (SAR) studies where systematic variation of the N-alkyl chain or aromatic substitution pattern is required.

Selectivity Profiling Control in Carbonic Anhydrase Assay Panels

Given its established inhibition profile across multiple carbonic anhydrase isoforms (hCA I, IX, and XII with Ki values spanning a 100-fold range) [1] and the documented absence of beta-1 adrenergic receptor binding , N-butyl-3,4-dimethylbenzenesulfonamide functions effectively as a selectivity control compound in enzyme and receptor profiling panels. Its differential activity across CA isoforms provides a useful internal reference for assay validation and cross-experiment normalization, particularly in studies where distinguishing isoform-selective inhibitors from pan-inhibitors is critical for data interpretation.

Quote Request

Request a Quote for N-butyl-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.